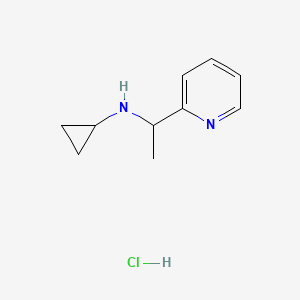

Cyclopropyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Palladium-Catalyzed Amination

A series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate were synthesized using palladium-catalyzed amination. This process illustrates the utility of cyclopropyl groups in constructing complex heterocyclic compounds with potential biological activity (Al-taweel et al., 2019).

Cyclopropylation of Amides and Azoles

A method for direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent was developed. This approach highlights the cyclopropyl group's unique spatial and electronic features, vital in medicinal chemistry (Gagnon et al., 2007).

Synthesis of N-Substituted 3-Amino-2-pyridones

A study presents an efficient synthesis of N-substituted 2-pyridones from primary amine building blocks, showcasing the versatility of pyridones in drug discovery and organic synthesis (Bolduc et al., 2022).

Pyridyl-Containing Cyclophanes

Research on the synthesis of P,N-containing cyclophanes with exocyclic pyridyl substituents on phosphorus atoms demonstrates the importance of pyridyl groups in the development of macrocyclic frameworks, impacting material science and coordination chemistry (Nikolaeva et al., 2015).

Crystal Structure of a Chiral Sec-Amine

The crystal structure of a secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, demonstrates the structural intricacies of amines and their derivatives in pharmaceutical and chemical research (Adeleke & Omondi, 2022).

Spiro Compound Synthesis

The synthesis and characterization of spiro compounds from 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones illustrate the diverse applications of spiro compounds in medicinal chemistry and material sciences (Abe et al., 2010).

Copper-Catalyzed Chan-Lam Cyclopropylation

The development of a copper-catalyzed Chan-Lam cyclopropylation method for phenols and azaheterocycles underscores the significance of cyclopropylation in synthesizing complex molecules for pharmaceutical applications (Derosa et al., 2018).

作用機序

Target of Action

The primary target of N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride interacts with its target by acting as a potent inhibitor of collagen prolyl-4-hydroxylase

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride affects the collagen synthesis pathway . This can lead to a decrease in the production of collagen, a protein that provides structure to much of your body, including skin, tendons, and ligaments.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride can lead to a significant reduction in the production of collagen . This could potentially be used to treat conditions characterized by excessive collagen deposition, such as fibrotic diseases.

特性

IUPAC Name |

N-(1-pyridin-2-ylethyl)cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-8(12-9-5-6-9)10-4-2-3-7-11-10;/h2-4,7-9,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMZCRKVBGXALS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)

![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421215.png)

![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)